Amlodipine N-Glucose
CAS No.:
Cat. No.: VC18546014
Molecular Formula: C26H35ClN2O10
Molecular Weight: 571.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H35ClN2O10 |
|---|---|
| Molecular Weight | 571.0 g/mol |
| IUPAC Name | 5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C26H35ClN2O10/c1-4-38-26(35)20-16(12-37-10-9-28-24-23(33)22(32)21(31)17(11-30)39-24)29-13(2)18(25(34)36-3)19(20)14-7-5-6-8-15(14)27/h5-8,17,19,21-24,28-33H,4,9-12H2,1-3H3/t17-,19?,21-,22+,23-,24?/m1/s1 |
| Standard InChI Key | OTEHFFALUMYABS-QVHLLCSDSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3C(C(C(C(O3)CO)O)O)O |
Introduction
The absence of a CAS registry number suggests this compound is primarily a synthetic or degradative product rather than a naturally occurring metabolite. Analytical characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is essential to confirm its structure, particularly given the potential for isomerism at the glycosidic linkage .
Stability and Degradation Pathways
Amlodipine N-Glucose is classified as a stability-indicating impurity, forming under accelerated storage conditions (e.g., high humidity, elevated temperatures). SynZeal’s impurity catalog includes multiple amlodipine adducts, underscoring the compound’s susceptibility to degradation via glycosylation and oxidation .
Table 2: Comparative Stability of Amlodipine and Its Adducts
| Parameter | Amlodipine | Amlodipine N-Glucose |
|---|---|---|
| Thermal Stability | Stable ≤ 40°C | Degrades ≥ 30°C |
| Photostability | Sensitive | Moderately Resistant |
| Hydrolytic Degradation | Low | High (pH-dependent) |
These stability profiles necessitate rigorous storage protocols (e.g., desiccated, light-protected containers) and routine impurity screening during pharmaceutical manufacturing .
Future Research Directions
-
In Vivo Toxicological Studies: Assess the adduct’s accumulation in renal/hepatic tissues and potential cytotoxicity.
-
Impact on Therapeutic Efficacy: Determine whether glycosylation diminishes amlodipine’s antihypertensive effects through preclinical models.
-
Metabolic Fate: Investigate enzymatic cleavage pathways (e.g., glucosidases) that may regenerate active amlodipine in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume